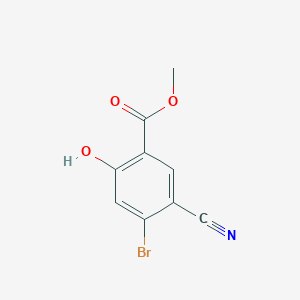Methyl 4-bromo-5-cyano-2-hydroxybenzoate
CAS No.: 1805099-23-3
Cat. No.: VC2769346
Molecular Formula: C9H6BrNO3
Molecular Weight: 256.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1805099-23-3 |
|---|---|
| Molecular Formula | C9H6BrNO3 |
| Molecular Weight | 256.05 g/mol |
| IUPAC Name | methyl 4-bromo-5-cyano-2-hydroxybenzoate |
| Standard InChI | InChI=1S/C9H6BrNO3/c1-14-9(13)6-2-5(4-11)7(10)3-8(6)12/h2-3,12H,1H3 |
| Standard InChI Key | UOMQSNSDWXCACP-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C(C(=C1)C#N)Br)O |
| Canonical SMILES | COC(=O)C1=C(C=C(C(=C1)C#N)Br)O |
Introduction
Methyl 4-bromo-5-cyano-2-hydroxybenzoate is an organic compound with the molecular formula C₉H₆BrNO₃ and a molecular weight of 256.05 g/mol . This compound is a derivative of benzoic acid, featuring a benzene ring substituted with bromine, cyano, and hydroxy functional groups. These functional groups contribute to its unique chemical properties and potential biological activities.
Synthesis of Methyl 4-bromo-5-cyano-2-hydroxybenzoate
The synthesis of Methyl 4-bromo-5-cyano-2-hydroxybenzoate typically involves the esterification of 4-bromo-5-cyano-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions can be optimized to enhance yield and purity by adjusting factors such as temperature, solvent choice, and catalyst presence.
Biological Activities
Research on Methyl 4-bromo-5-cyano-2-hydroxybenzoate is limited, but compounds with similar structures have shown notable biological activities:
-
Antimicrobial Activity: Similar benzoate derivatives have demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
-
Cytotoxic Effects: Derivatives of related compounds have shown promising results in inhibiting the growth of cancer cell lines, such as human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116).
-
Anti-inflammatory Properties: In vitro studies have demonstrated that similar compounds possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Applications in Scientific Research
Methyl 4-bromo-5-cyano-2-hydroxybenzoate serves as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms. Its unique functional groups make it suitable for further chemical modifications and applications in medicinal chemistry and organic synthesis.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|---|
| Methyl 4-bromo-5-cyano-2-hydroxybenzoate | C₉H₆BrNO₃ | 256.05 | Bromo, Cyano, Hydroxy |
| Methyl 4-bromo-2-cyano-5-hydroxybenzoate | C₉H₆BrNO₃ | 256.05 | Bromo, Cyano, Hydroxy |
| Ethyl 4-amino-3-bromo-5-cyano-2-hydroxybenzoate | C₁₁H₉BrN₂O₃ | 285.09 | Amino, Bromo, Cyano, Hydroxy |
These compounds differ in the positioning of their functional groups, which affects their chemical reactivity and biological activity.
Future Research Directions
Future research should focus on exploring the compound's antimicrobial, anticancer, and anti-inflammatory properties through in vitro and in vivo studies. Additionally, optimizing its synthesis and exploring its potential applications in pharmaceuticals and agrochemicals could provide valuable insights into its utility in various industries.
Antimicrobial Activity of Similar Compounds
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HCT-116 | 10 |
These data are based on studies of related compounds and highlight the potential biological activities of Methyl 4-bromo-5-cyano-2-hydroxybenzoate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume